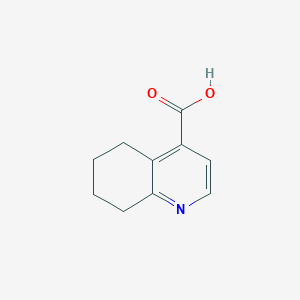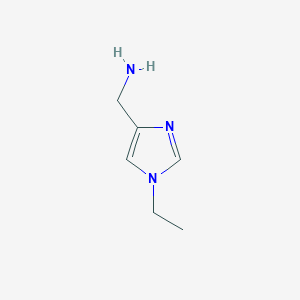
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid, commonly known as DHBA, is a naturally occurring compound found in a variety of plants, including the bark of the willow tree and the leaves of the cherry tree. DHBA is a phenolic compound, meaning it contains an aromatic ring with at least one hydroxyl group attached. DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities.
科学研究应用
DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities. In particular, DHBA has been investigated for its potential to inhibit the growth of certain types of cancer cells. In addition, DHBA has been studied for its potential to reduce inflammation and oxidative stress associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. DHBA has also been studied for its potential to reduce the risk of certain types of cancers, such as breast and prostate cancer.
作用机制
The exact mechanism of action of DHBA is not yet fully understood. However, it is believed that DHBA acts as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. In addition, DHBA has been shown to inhibit the activity of certain enzymes involved in the inflammation process, such as cyclooxygenase-2. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
DHBA has been shown to have a variety of biochemical and physiological effects. In particular, DHBA has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2. In addition, DHBA has been shown to reduce oxidative stress, which is associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
实验室实验的优点和局限性
The use of DHBA in laboratory experiments has several advantages. First, DHBA is a natural compound, meaning it is non-toxic and safe to use in laboratory experiments. Second, DHBA is relatively easy to synthesize, making it readily available for laboratory experiments. Finally, DHBA has been studied extensively for its potential medicinal properties, making it a valuable tool for laboratory experiments.
However, there are also some limitations to using DHBA in laboratory experiments. First, DHBA is a relatively small molecule, meaning it is difficult to study its full range of effects in laboratory experiments. Second, DHBA has only been studied for its potential medicinal properties, meaning its effects on other biological processes are not yet fully understood. Finally, the exact mechanism of action of DHBA is not yet fully understood, making it difficult to use DHBA in laboratory experiments.
未来方向
Despite its potential medicinal properties, the full range of effects of DHBA is still not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of DHBA. In particular, further research is needed to better understand the exact mechanism of action of DHBA and its effects on other biological processes. In addition, further research is needed to investigate the potential therapeutic applications of DHBA, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential side effects of DHBA and to develop safer and more effective formulations for its use in clinical settings.
合成方法
DHBA can be synthesized through a variety of methods, including chemical synthesis, biotechnological synthesis, and natural product synthesis. Chemical synthesis is the most common method and involves the reaction of pyridine and benzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution and yields DHBA as the product. Biotechnological synthesis involves the use of recombinant DNA technology to produce DHBA, while natural product synthesis involves the extraction of DHBA from natural sources such as plants.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-3H,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBFUWRHOUXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261870-74-9 |
Source


|
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)


![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

